3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is a fluorinated quinoline derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of a quinoline precursor. This can be done using fluoroiodomethane and a suitable base under mild conditions . The reaction typically proceeds via a halogen atom transfer mechanism, facilitated by visible light and a hydrogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to bacterial cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Methoxyquinolines: Compounds with similar structures but lacking the fluoromethyl group.
Uniqueness
3-(Fluoromethyl)-8-methoxy-6-quinolinecarboxylic acid is unique due to the presence of both the fluoromethyl and methoxy groups, which confer distinct physicochemical properties. The fluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group can influence the compound’s electronic properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-17-10-4-9(12(15)16)3-8-2-7(5-13)6-14-11(8)10/h2-4,6H,5H2,1H3,(H,15,16) |
InChI Key |
YFNVVWPZNGYLSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=C(C=N2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.